Fmoc-L-3,4-dimethoxy-homophenylalanine Fmoc-L-3,4-dimethoxy-homophenylalanine
Brand Name: Vulcanchem
CAS No.: 1260616-59-8
VCID: VC11700030
InChI: InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30)/t23-/m0/s1
SMILES: COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Molecular Formula: C27H27NO6
Molecular Weight: 461.5 g/mol

Fmoc-L-3,4-dimethoxy-homophenylalanine

CAS No.: 1260616-59-8

Cat. No.: VC11700030

Molecular Formula: C27H27NO6

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-3,4-dimethoxy-homophenylalanine - 1260616-59-8

Specification

CAS No. 1260616-59-8
Molecular Formula C27H27NO6
Molecular Weight 461.5 g/mol
IUPAC Name (2S)-4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30)/t23-/m0/s1
Standard InChI Key MPPZZKBAHVJGRQ-QHCPKHFHSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
SMILES COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Canonical SMILES COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-L-3,4-dimethoxy-homophenylalanine features a homophenylalanine scaffold—a phenylalanine analog with an additional methylene group in its side chain—modified at the 3,4-positions with methoxy groups. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino functionality, enabling selective deprotection during solid-phase peptide synthesis (SPPS). The methoxy substitutions enhance electron density on the aromatic ring, improving π-π stacking interactions and solubility in organic solvents .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC27H27NO6\text{C}_{27}\text{H}_{27}\text{NO}_{6}
Molecular Weight461.5 g/mol
CAS Number1260616-59-8
SolubilityDMF, DCM, THF
StabilityStable at -20°C under argon

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The compound is integral to automated SPPS workflows, as demonstrated in high-throughput peptide binder discovery . A typical protocol involves:

  • Resin Activation: TentaGel or Rink amide resin preloaded with a C-terminal amino acid.

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group .

  • Coupling: Reaction with Fmoc-L-3,4-dimethoxy-homophenylalanine using HATU (0.38 M) and DIEA (1.1–3.0 equiv) in DMF at 70°C for 20 minutes .

  • Wash Cycles: Sequential DMF and DCM rinses to remove excess reagents.

Table 2: Optimized Coupling Conditions

ParameterSpecification
Coupling AgentHATU
BaseDIEA
Temperature70°C
SolventDMF
Reaction Time20 minutes

Solution-Phase Synthesis

For small-scale applications, solution-phase methods employ Fmoc-protected intermediates. The methoxy groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed methoxylation, achieving yields >75% after HPLC purification.

Applications in Peptide Science and Drug Discovery

Peptide Backbone Engineering

The homophenylalanine backbone extends conformational flexibility, enabling peptides to adopt β-turn or helical structures inaccessible to canonical residues. In a study targeting G protein-coupled receptors (GPCRs), incorporation of this residue improved binding affinity by 12-fold compared to phenylalanine.

Combinatorial Library Development

The compound’s synthetic versatility makes it a cornerstone of split-and-pool library synthesis. For example, a 108-member library synthesized on TentaGel resin included this residue to explore protease-resistant analogs . Libraries screened against thrombin identified inhibitors with IC50\text{IC}_{50} values <10 nM .

Table 3: Case Study – Peptide Library Screening

Library SizeTargetHit RateTop IC50\text{IC}_{50}
108-memberThrombin4.6%8.2 nM
2 × 10⁶HIV Protease2.1%15 nM

Bioconjugation and Targeted Therapeutics

The methoxy groups facilitate site-specific bioconjugation via click chemistry. In a recent antibody-drug conjugate (ADC) project, Fmoc-L-3,4-dimethoxy-homophenylalanine enabled covalent attachment of monomethyl auristatin E (MMAE) to trastuzumab, achieving a drug-to-antibody ratio (DAR) of 4.0 with >90% stability in serum.

Research Advancements and Case Studies

Neuropeptide Analogues

Research into neuropeptide Y (NPY) analogs substituted with this residue demonstrated enhanced blood-brain barrier (BBB) permeability. The dimethoxy groups reduced plasma protein binding by 40%, increasing free drug concentration in murine models.

Anticancer Peptidomimetics

A 2024 study utilized the compound to synthesize stapled peptides targeting MDM2-p53 interactions. The methoxy groups stabilized the α-helix conformation, yielding analogs with Kd\text{K}_d = 2.3 nM and 90% tumor growth inhibition in xenograft models.

Challenges and Future Directions

Scalability Limitations

Current SPPS protocols limit production to <1 kg batches due to high reagent costs. Advances in flow chemistry, such as packed-bed reactors, could reduce HATU consumption by 60% .

Expanding Structural Diversity

Future work may explore:

  • Heterocyclic Variants: Replacing methoxy with trifluoromethyl or boronic acid groups.

  • Stereochemical Engineering: Synthesis of D-enantiomers for protease resistance.

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